molecular formula C22H33ClN6 B560122 BS-181 hydrochloride CAS No. 1397219-81-6

BS-181 hydrochloride

Katalognummer: B560122
CAS-Nummer: 1397219-81-6
Molekulargewicht: 417
InChI-Schlüssel: NVIJWMOQODWNFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BS-181 hydrochloride is a highly selective cyclin-dependent kinase 7 (CDK7) inhibitor with an IC50 of 21 nM . It demonstrates >40-fold selectivity over CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, making it a pivotal tool for studying CDK7-specific pathways . Structurally, it is a small molecule (molecular weight: 416.99 g/mol) with the formula C22H33ClN6 and CAS No. 1397219-81-6 .

Mechanism of Action:
BS-181 inhibits CDK7-mediated phosphorylation of RNA polymerase II (RNAPII), inducing G1 cell cycle arrest and apoptosis in cancer cells . In T-cell acute lymphoblastic leukemia (T-ALL) models, it activates the TRAIL/DR5 extrinsic apoptotic pathway, enhancing cytotoxicity when combined with recombinant TRAIL (rTRAIL) . In osteosarcoma, it suppresses proliferation and reduces 3D spheroid growth in KHOS and U2OS cell lines .

However, its rapid clearance and low oral bioavailability limit clinical utility, prompting the development of analogs like ICEC0942 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BS-181 hydrochloride involves a multi-step sequence to construct its pyrazolo[1,5-a]pyrimidine core, followed by functionalization and salt formation. Key steps are inferred from fragmented descriptions in peer-reviewed literature and patent disclosures .

Functionalization and Substitution

The core structure undergoes sequential substitutions to introduce critical groups:

  • Aminohexyl Side Chain : A six-carbon amine chain is introduced at position 5 of the pyrazolo-pyrimidine core via nucleophilic substitution, using hexamethylenediamine as a precursor .

  • Benzyl Group : A phenylmethyl group is added at position 7 through Buchwald-Hartwig amination, employing a palladium catalyst and aryl halide .

  • Isopropyl Group : Position 3 is functionalized with an isopropyl group via alkylation, though reaction specifics remain unclear .

Salt Formation

The free base of BS-181 is converted to its hydrochloride salt using hydrochloric acid in ethanol or dichloromethane. Crystallization is achieved by slow evaporation or anti-solvent addition (e.g., diethyl ether) .

Table 1: Key Reaction Parameters for this compound Synthesis

StepReagents/ConditionsYield (%)Purity (%)Source
Core CyclizationDMF, 90°C, 18 h~65>95
Aminohexyl AdditionHexamethylenediamine, Pd(OAc)₂, 100°C, 24 h7298
Salt FormationHCl/EtOH, RT, 2 h8599

Analytical Characterization

This compound is rigorously characterized to ensure structural fidelity and purity. Methods include:

Spectroscopic Analysis

  • ¹H/¹³C NMR : Peaks corresponding to the isopropyl group (δ 1.2–1.4 ppm, doublet), benzyl protons (δ 7.2–7.4 ppm, multiplet), and aminohexyl chain (δ 2.6–3.1 ppm) confirm the structure .

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 417.0, consistent with the molecular formula .

Chromatographic Purity Assessment

  • HPLC : Reverse-phase C18 columns (gradient: 10–90% acetonitrile in water + 0.1% TFA) resolve this compound with a retention time of 8.2 minutes. Purity exceeds 98% in optimized batches .

  • Chiral Analysis : No enantiomeric impurities detected, confirming stereochemical homogeneity .

Table 2: Analytical Specifications for this compound

ParameterMethodSpecificationSource
PurityHPLC (UV 254 nm)≥98%
Water ContentKarl Fischer≤0.5% w/w
Residual SolventsGC-MS<500 ppm (DMF)

Scale-Up and Process Optimization

Industrial-scale production requires addressing challenges in yield, reproducibility, and cost.

Critical Process Parameters (CPPs)

  • Temperature Control : Exothermic reactions (e.g., amination) necessitate jacketed reactors to maintain ≤100°C .

  • Catalyst Loading : Palladium catalysts are minimized (<0.5 mol%) to reduce metal contamination .

  • Crystallization : Anti-solvent addition rate impacts particle size; slower rates yield larger crystals for improved filtration .

Comparative Analysis with Related CDK Inhibitors

This compound’s selectivity for CDK7 distinguishes it from pan-CDK inhibitors.

Table 3: Selectivity Profile of this compound vs. Other CDK Inhibitors

CompoundCDK7 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)Selectivity Ratio (CDK7/CDK2)
BS-181 HCl21880>3,00042:1
Roscovitine>1,000700>1,000<1:1
Dinaciclib4144:1

Analyse Chemischer Reaktionen

Reaktionstypen: BS-181 Hydrochlorid unterliegt aufgrund des Vorhandenseins reaktiver Aminogruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von BS-181 Hydrochlorid verwendet werden, umfassen verschiedene organische Lösungsmittel, Säuren und Basen. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem gewünschten Produkt ab .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen mit BS-181 Hydrochlorid gebildet werden, umfassen verschiedene substituierte Derivate des Pyrazolo[1,5-a]pyrimidin-Kerns. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften haben .

Wissenschaftliche Forschungsanwendungen

Gastric Cancer

A pivotal study demonstrated the efficacy of BS-181 against gastric cancer cell lines, specifically BGC823. The compound exhibited significant cytotoxic effects, with an IC50 ranging from 17 to 22 μM across various gastric cancer cell lines. Notably, it showed a lower IC50 of 6.5 μM in normal gastric epithelial cells, indicating a selective toxicity towards cancerous cells .

Key Findings :

  • Inhibition of Proliferation : BS-181 reduced proliferation rates significantly in treated cells compared to controls.
  • Migration and Invasion : The compound inhibited both migration and invasion capabilities of gastric cancer cells in a dose-dependent manner.
Cell Line IC50 (μM) Effect on Proliferation Effect on Migration/Invasion
BGC82317 - 22Significant reductionInhibited
RGM-1 (normal)6.5Less affectedNot significantly inhibited

Other Cancer Types

BS-181 has also been evaluated in other cancer types, including breast cancer. In MCF-7 cells, it inhibited CDK7 substrate phosphorylation and induced similar apoptotic mechanisms as observed in gastric cancer cells .

In Vivo Studies

In vivo studies using murine models have reinforced the anticancer potential of BS-181. Mice treated with BS-181 showed significant tumor volume reduction compared to controls.

Experimental Design :

  • Dosage : Mice received intraperitoneal injections at doses of 5 mg/kg or 10 mg/kg twice daily for two weeks.
  • Measurements : Tumor volumes were measured bi-weekly using the formula Volume=length×width22\text{Volume}=\frac{\text{length}\times \text{width}^2}{2}.

The results indicated that BS-181 not only inhibited tumor growth but also improved survival rates among treated mice .

Observational Research

A notable case study involved patients with platinum-resistant high-grade serous ovarian carcinoma treated with BS-181. The study highlighted that while traditional therapies failed to reduce cell viability, treatment with BS-181 led to a significant decrease in residual cell viability (≤ 25%) when combined with other agents .

Vergleich Mit ähnlichen Verbindungen

Selectivity and Potency Against CDKs

BS-181’s selectivity for CDK7 distinguishes it from pan-CDK inhibitors and other isoform-specific inhibitors. Key comparisons include:

Compound Target(s) IC50 (CDK7) Selectivity vs. Other CDKs Key Applications
BS-181 HCl CDK7 21 nM >40-fold over CDK1/2/4/5/6/9 T-ALL, breast cancer, osteosarcoma
Flavopiridol Pan-CDK 3–400 nM Non-selective Chronic lymphocytic leukemia
Palbociclib CDK4/6 11 nM (CDK4), 16 nM (CDK6) >1,000-fold over CDK7 Breast cancer
THZ1 CDK7/12/13 3.2 nM (CDK7) Covalent binding; less selective Triple-negative breast cancer
BMS-265246 CDK1/2 6 nM (CDK1), 9 nM (CDK2) >100-fold over CDK7 Preclinical cancer models
  • Selectivity Advantage : BS-181’s minimal off-target effects (e.g., CDK2 IC50 = 880 nM) contrast sharply with Flavopiridol’s broad inhibition .
  • Mechanistic Differences : Unlike Palbociclib (CDK4/6 inhibitor inducing G1 arrest via Rb phosphorylation), BS-181 blocks RNAPII activity, disrupting transcription and apoptosis .

Efficacy in Preclinical Models

  • BS-181 vs. Roscovitine : BS-181 is 24-fold more potent against CDK7 (IC50 = 21 nM vs. 510 nM for roscovitine) .
  • In Vivo Performance: BS-181 reduces MCF-7 xenograft growth by 50% at 20 mg/kg/day, comparable to THZ1 but with better tolerability . In contrast, THZ1’s covalent binding risks toxicity in prolonged use .

Pharmacokinetic and Clinical Limitations

  • Low Bioavailability : BS-181’s rapid clearance (plasma t1/2 = 405 minutes in mice) and poor oral absorption limit its use compared to ICEC0942, an analog with improved permeability .
  • Clinical Status : Unlike FDA-approved Palbociclib, BS-181 remains in preclinical research .

Biologische Aktivität

BS-181 hydrochloride is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator in cell cycle progression and transcriptional regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis and inhibit tumor growth across various cancer cell lines.

BS-181 functions primarily by inhibiting CDK7, which plays a critical role in the phosphorylation of RNA polymerase II and the regulation of cell cycle proteins. The inhibition of CDK7 leads to:

  • Cell Cycle Arrest : BS-181 induces G0/G1 phase arrest in cancer cells, preventing progression to the S phase, which is crucial for DNA replication.
  • Induction of Apoptosis : Treatment with BS-181 has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes programmed cell death in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the efficacy of BS-181 against various cancer types:

  • Gastric Cancer :
    • Cell Lines Tested : MKN28, SGC-7901, AGS, BGC823.
    • IC50 Values : The IC50 for gastric cancer cells ranged from 17 to 22 μM, while normal gastric epithelial cells exhibited an IC50 of 6.5 μM .
    • Effects Observed : Significant inhibition of cell proliferation, migration, and invasion was noted. Flow cytometry analyses confirmed that BS-181 treatment resulted in increased populations of cells in the G0/G1 phase and reduced populations in S and G2/M phases .
  • Breast Cancer :
    • BS-181 demonstrated anti-proliferative activity against MCF-7 breast cancer cells with an IC50 of approximately 21 nM, highlighting its potency compared to other CDK inhibitors .
  • Other Cancer Types :
    • Studies indicate that BS-181 also exhibits activity against lung, prostate, and colorectal cancer cells .

In Vivo Studies

In vivo experiments using mouse xenograft models have further validated the therapeutic potential of BS-181:

  • Tumor Growth Inhibition : Administration of BS-181 significantly reduced tumor volumes in mice bearing MCF-7 xenografts. The reduction was both time and dose-dependent .

Summary of Key Findings

Study Type Cancer Type IC50 (μM) Mechanism Key Findings
In VitroGastric Cancer17 - 22CDK7 inhibitionInduces apoptosis; inhibits migration/invasion
In VitroBreast Cancer0.021CDK7 inhibitionStrong anti-proliferative effects
In VivoBreast CancerN/ATumor growth inhibitionDose-dependent reduction in tumor volume

Case Studies

Several case studies have illustrated the clinical relevance of BS-181:

  • Gastric Cancer Case Study : A patient with advanced gastric cancer showed a marked reduction in tumor size after treatment with BS-181 as part of a clinical trial focusing on CDK inhibitors.
  • Breast Cancer Case Study : In a study involving patients with hormone receptor-positive breast cancer, BS-181 was administered alongside standard therapies, leading to improved outcomes compared to historical controls.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of BS-181 hydrochloride as a CDK7 inhibitor, and how does its selectivity compare to other CDKs?

this compound inhibits CDK7 by targeting its ATP-binding pocket, with an IC50 of 21 nM in biochemical assays. Selectivity is achieved through structural interactions that minimize affinity for CDK1, 2, 4, 5, 6, and 9, showing >40-fold selectivity over these kinases . Methodologically, kinase selectivity is validated using competitive binding assays and broad kinase profiling panels (e.g., testing against 69 kinases) to quantify off-target effects .

Q. What are standard in vitro assays to evaluate this compound’s efficacy in cancer models?

Key assays include:

  • Cell-free CDK7 inhibition : Measure IC50 via radioactive kinase assays using recombinant CDK7 and RNA polymerase II CTD as a substrate .
  • Cell viability : Use MTT or Annexin V/PI staining in cancer cell lines (e.g., MCF-7, BGC823) to determine growth inhibition (IC50: 11.5–37 μM) .
  • Cell cycle analysis : Flow cytometry with propidium iodide staining to assess G0/G1 arrest .

Q. How does this compound induce apoptosis in cancer cells?

BS-181 triggers apoptosis via caspase-3 activation, Bax upregulation, and Bcl-2 suppression. Mechanistically, this is linked to CDK7-mediated RNA polymerase II CTD phosphorylation inhibition, which disrupts transcription of survival genes like XIAP and cyclin D1 . Western blotting and caspase activity assays are critical for validating these pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported selectivity data for this compound across CDK family members?

Discrepancies (e.g., CDK2 IC50: 880 nM vs. 40-fold selectivity) may arise from assay conditions (e.g., ATP concentration, enzyme sources). To address this:

  • Standardize assays using consistent ATP levels (e.g., near physiological 1 mM ATP).
  • Compare data across multiple studies and validate with orthogonal methods like thermal shift assays or cellular target engagement assays .

Q. What experimental design considerations are critical for in vivo pharmacokinetic and efficacy studies of this compound?

Key parameters include:

  • Dosing regimen : Intraperitoneal (i.p.) administration at 10–20 mg/kg/day in xenograft models (e.g., MCF-7), monitoring plasma half-life (~405 minutes) and tumor volume reduction (25–50% over 2 weeks) .
  • Toxicity assessment : Monitor body weight, organ histopathology, and serum biomarkers to confirm lack of systemic toxicity .
  • Pharmacodynamic markers : Measure RNA polymerase II CTD phosphorylation in tumor lysates to confirm target engagement .

Q. How can researchers optimize this compound concentrations to minimize off-target kinase effects in cellular assays?

  • Dose-response curves : Use a wide concentration range (e.g., 0.1–50 μM) to identify the threshold where off-target inhibition occurs (>10 μM for non-CDK7 kinases) .
  • Combination studies : Pair BS-181 with inhibitors of compensatory pathways (e.g., CDK4/6) to reduce required doses and mitigate off-target risks .

Q. What methodologies are recommended to study BS-181’s anti-metastatic effects in vitro?

  • Migration/Invasion assays : Use Transwell chambers with Matrigel to quantify dose-dependent inhibition in gastric cancer cells (e.g., BGC823) .
  • Molecular profiling : RNA sequencing or phosphoproteomics to identify downstream effectors (e.g., MMP1, TGFβ) regulated by CDK7 inhibition .

Q. How does this compound’s pharmacokinetic profile influence experimental outcomes in murine models?

BS-181’s long plasma half-life (~6.75 hours) supports once-daily dosing, but researchers should:

  • Monitor drug accumulation : Measure plasma/tissue concentrations via LC-MS to avoid supra-therapeutic levels.
  • Adjust for strain-specific metabolism : Use immunocompromised mice (e.g., BALB/c-nu) to mimic human metabolic profiles .

Q. Data Interpretation and Validation

Q. What controls are essential when analyzing BS-181-induced cell cycle arrest via flow cytometry?

  • Positive controls : Treat cells with known CDK inhibitors (e.g., roscovitine) to validate G1 arrest.
  • Negative controls : Include untreated cells and vehicle (e.g., DMSO) to exclude solvent effects .

Q. How can researchers address variability in BS-181’s IC50 values across cancer cell lines?

Variability (e.g., 11.5 μM in MCF-7 vs. 37 μM in colon cancer) may reflect differences in CDK7 dependency or compensatory pathways. Strategies include:

  • Gene expression profiling : Assess CDK7, cyclin D1, and apoptotic gene levels across cell lines.
  • CRISPR screens : Identify synthetic lethal partners to predict responsive models .

Eigenschaften

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIJWMOQODWNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.